molecular formula C11H12N2S B2446774 2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole CAS No. 2225142-29-8

2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole

Cat. No.: B2446774
CAS No.: 2225142-29-8
M. Wt: 204.29
InChI Key: XSUOERYDINGTND-UHFFFAOYSA-N
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Description

2H,3H,4H,5H,6H-[1,4]Thiazepino[6,7-b]indole (Molecular Formula: C11H12N2S, Molecular Weight: 204.3 g/mol) is a versatile tricyclic indole-based small molecule scaffold of significant interest in medicinal chemistry and drug discovery research . This compound features a unique seven-membered 1,4-thiazepine ring fused to an indole moiety, creating a three-dimensional structure that serves as a privileged framework for designing bioactive molecules. The core structure is recognized for its value as a scaffold in developing protein-protein interaction (PPI) modulators, particularly in oncology research where related tricyclic indole carboxylic acid derivatives have demonstrated potent inhibition of anti-apoptotic proteins like Mcl-1 (Myeloid cell leukemia-1) . Mcl-1 is an important therapeutic target in cancer research because its overexpression allows cancer cells to evade apoptosis and contributes to resistance against various chemotherapies . Structurally similar benzo[2,3][1,4]thiazepino[5,6-b]indole derivatives have shown promising in vitro antitumor activity against human hepatoma cell lines (Hep-G2), highlighting the therapeutic potential of this chemical class in liver cancer research . The presence of both nitrogen and sulfur heteroatoms in the thiazepine ring provides distinct electronic properties and hydrogen bonding capabilities that facilitate targeted interactions with biological macromolecules. This compound is offered with a minimum purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

3,4,5,6-tetrahydro-2H-[1,4]thiazepino[6,7-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-9-8(3-1)11-10(13-9)7-12-5-6-14-11/h1-4,12-13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUOERYDINGTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(CN1)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with thioamide compounds in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]quinoline
  • 2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]benzothiazole

Uniqueness

2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in its structure. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and other applications.

Biological Activity

2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various methods have been reported in the literature which utilize nucleophilic substitutions and cyclization reactions. For instance:

  • Methodology : The compound can be synthesized through the reaction of 2-aminothiophenol with appropriate carbonyl compounds under acidic conditions to form the thiazepine framework.
  • Yield and Purity : Typical yields range from 50% to 80%, with purification achieved through recrystallization or chromatography techniques.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have indicated that this compound possesses significant anticancer properties:

  • Mechanism of Action : It is suggested that the compound induces apoptosis in cancer cells by inhibiting specific proteins involved in cell survival pathways. For example, it has been shown to inhibit Mcl-1 (myeloid cell leukemia-1), a protein that prevents apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can reduce the viability of various cancer cell lines at nanomolar concentrations.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Testing Against Pathogens : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
    • Staphylococcus aureus : Minimum inhibitory concentration (MIC) values indicate significant antibacterial activity.
    • Escherichia coli : Similar findings were observed with MIC values suggesting potential as a therapeutic agent against infections caused by this pathogen.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMcl-1 Inhibition<10
HeLa Cells15
AntimicrobialStaphylococcus aureus20
Escherichia coli25

Q & A

What are the established synthetic routes for 2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole?

Basic Research Question
The synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example, outlines a pathway starting with β-carboline derivatives and dihydroxymethylpyridine intermediates, leading to fused indole scaffolds via sequential bond rearrangements . describes a Mitsunobu reaction followed by oxidation with m-CPBA to install the thiazepine ring, with yields optimized through reverse-phase HPLC purification . Key steps include:

  • Cyclization : Formation of the thiazepine ring via intramolecular nucleophilic substitution.
  • Oxidation : Controlled oxidation of sulfur-containing intermediates to stabilize the heterocyclic system .

How is the structural integrity and purity of this compound validated?

Basic Research Question
Methodological validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., δ 8.14 ppm for aromatic protons in ) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z = 450.1 [M+H]⁺ in ) .
  • HPLC : Purity assessment (>98% at 215 nm) using C18 columns with gradient elution .
  • Melting Point Analysis : Cross-referenced with literature values to confirm crystallinity .

What strategies optimize reaction yields in multi-component syntheses?

Advanced Research Question
highlights steric and electronic factors in three-component reactions. For example, cyclohexanone, aryl amines, and benzoyl methylene malonates yield 4,5,6,7-tetrahydroindoles via enamine intermediates. Key optimizations:

  • Catalytic Systems : Brønsted acids (e.g., acetic acid) to stabilize intermediates.
  • Temperature Control : Reflux conditions (e.g., 3–5 h at 80°C) to minimize side reactions .
  • Substrate Scope : Bulky substituents on aryl amines reduce steric hindrance, improving yields to >90% .

What mechanistic insights explain the formation of the thiazepine ring?

Advanced Research Question
proposes a mechanism analogous to oxadiazepino indoles, where sulfur nucleophiles attack electrophilic carbons in indole precursors. Key steps:

  • Nucleophilic Attack : Thiol or sulfide groups react with α,β-unsaturated carbonyl intermediates.
  • Ring Closure : Intramolecular cyclization under acidic conditions (e.g., acetic acid) .
  • Oxidative Stabilization : m-CPBA oxidizes thioethers to sulfones, enhancing ring rigidity .

How is this compound evaluated for serotonin receptor (5HT2) binding affinity?

Advanced Research Question
details 5HT2A/2C binding assays:

  • Radioligand Displacement : Competition with [³H]ketanserin in Tris-HCl buffer (pH 7.4, 4 mM CaCl₂).
  • Microtiter Plate Format : 96-well plates with 200 µL reaction volumes, incubated at 37°C for 1 h.
  • Data Analysis : IC₅₀ values calculated using nonlinear regression (e.g., Ki < 100 nM indicates high affinity) .

What methodologies assess cytotoxicity against cancer cell lines?

Advanced Research Question
describes cell-based assays using:

  • Cell Lines : HeLa (cervical), A549 (lung), DU145 (prostate), and MCF-7 (breast) cancer cells.
  • MTT/PrestoBlue Assays : Viability measured after 48–72 h exposure (IC₅₀ values reported).
  • Dose-Response Curves : Concentrations ranging from 1 nM to 100 µM to determine potency .

How do structural modifications influence biological activity?

Advanced Research Question
and highlight structure-activity relationship (SAR) studies:

  • Side Chain Elongation : Propyl or benzyloxy groups enhance 5HT2A selectivity (e.g., compound 23 in ).
  • Electron-Withdrawing Groups : Nitro or carboxylate substituents improve metabolic stability .
  • Heteroatom Substitution : Replacing sulfur with oxygen (oxadiazepino analogs) reduces cytotoxicity .

What analytical challenges arise due to compound instability?

Advanced Research Question
notes instability in aqueous solutions and light sensitivity:

  • Purity Confirmation : Use fresh batches with TLC/HPLC monitoring.
  • Storage : -20°C under argon, protected from moisture and light .
  • Degradation Markers : Track sulfoxide formation via LC-MS .

Can alternative heterocyclic systems mimic this compound’s bioactivity?

Advanced Research Question
compares 1,3,6-thiadiazepino and oxadiazepino indoles:

  • Sulfur vs. Oxygen : Thiazepino derivatives show higher 5HT2A affinity but lower solubility.
  • Ring Size : Seven-membered thiazepine rings confer conformational flexibility, enhancing receptor fit .

How can synthetic reproducibility be ensured across laboratories?

Basic Research Question
emphasizes rigorous documentation:

  • Reagent Specifications : Purity (>95%), suppliers (e.g., Sigma-Aldrich), and batch numbers.
  • Protocol Adherence : Strict control of reaction times, temperatures, and workup steps (e.g., Na₂SO₄ drying in ) .
  • Independent Validation : Cross-lab replication using shared analytical standards (e.g., NMR spectra in DMSO-d₆) .

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